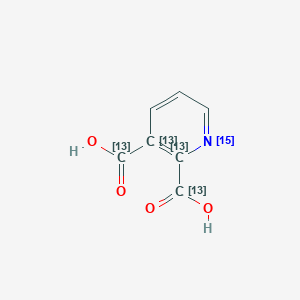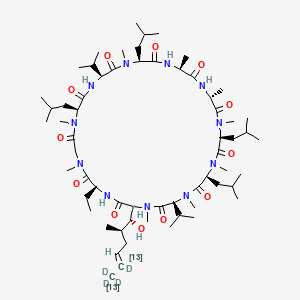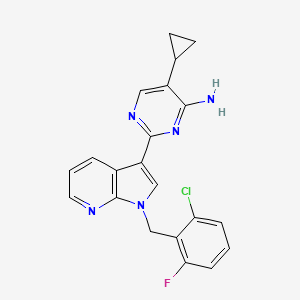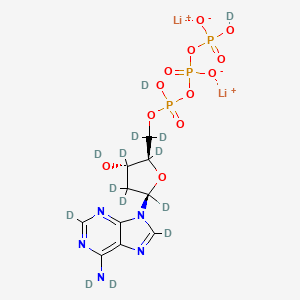
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of labeled pyridine derivatives with carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a suitable base, such as sodium hydroxide, to facilitate the carboxylation process .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of isotopically labeled starting materials is crucial in ensuring the incorporation of the desired isotopes into the final product .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinic acid derivatives, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways of pyridine derivatives in biological systems.
Medicine: Investigated for its potential role in neurological disorders due to its interaction with NMDA receptors.
Industry: Utilized in the synthesis of labeled compounds for various industrial applications
Mecanismo De Acción
The mechanism of action of (2,3-13C2,115N)pyridine-2,3-dicarboxylic acid involves its interaction with specific molecular targets, such as NMDA receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in neurotransmission and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Pyridinedicarboxylic acid (Lutidinic acid)
- 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)
- 2,6-Pyridinedicarboxylic acid (Dipicolinic acid)
- 3,4-Pyridinedicarboxylic acid (Cinchomeronic acid)
- 3,5-Pyridinedicarboxylic acid (Dinicotinic acid)
Uniqueness
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of carbon-13 and nitrogen-15 isotopes allows for detailed studies of molecular interactions and dynamics that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C7H5NO4 |
|---|---|
Peso molecular |
172.08 g/mol |
Nombre IUPAC |
(2,3-13C2,115N)pyridine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)/i4+1,5+1,6+1,7+1,8+1 |
Clave InChI |
GJAWHXHKYYXBSV-XOEADDDZSA-N |
SMILES isomérico |
C1=C[13C](=[13C]([15N]=C1)[13C](=O)O)[13C](=O)O |
SMILES canónico |
C1=CC(=C(N=C1)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3S,5S)-4-hydroxy-5-(iodomethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12386582.png)








![(1R,3R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12386629.png)




